1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-carboxamide
Description
1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzonitrile, methylhydrazine, and 4-methyl-3-oxopyrazine-2-carboxylic acid.
Step 1: The first step involves the formation of the triazole ring. This can be achieved by reacting 2-chlorobenzonitrile with methylhydrazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Step 2: The intermediate product is then subjected to cyclization with 4-methyl-3-oxopyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinyl moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antifungal and antibacterial agent.
- Explored for its anticancer properties due to its ability to inhibit certain enzymes.
Medicine:
- Potential use in the development of new pharmaceuticals targeting specific diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-9-18-12(20-22(9)11-6-4-3-5-10(11)16)14(23)19-13-15(24)21(2)8-7-17-13/h3-8H,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPTBYTOYTNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)NC3=NC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
1-(2-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide: Lacks the pyrazinyl group, which may reduce its biological activity.
1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxamide, potentially altering its reactivity and biological properties.
Uniqueness:
- The combination of the chlorophenyl, triazole, and pyrazinyl groups in 1-(2-chlorophenyl)-5-methyl-N-(4-methyl-3-oxopyrazin-2-yl)-1,2,4-triazole-3-carboxamide provides a unique structural framework that enhances its biological activity and chemical reactivity compared to similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action
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